molecular formula C8H7ClN4 B6227223 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 959238-94-9

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B6227223
CAS RN: 959238-94-9
M. Wt: 194.6
InChI Key:
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Description

“4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine” is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a 2-methyl-1H-imidazol-1-yl group .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine , have been reported to exhibit a broad spectrum of antimicrobial activities. These compounds can be synthesized and evaluated for their potential against various bacterial and fungal strains. The presence of the imidazole ring is known to contribute significantly to the antibacterial and antifungal properties, making these compounds valuable in the development of new antimicrobial agents .

Anti-Tubercular Agents

Research has shown that certain imidazole-containing compounds demonstrate anti-tubercular activity. Synthesized derivatives can be tested against strains of Mycobacterium tuberculosis , with the potential to serve as a basis for novel treatments for tuberculosis, especially in the face of increasing antibiotic resistance .

Anti-Inflammatory and Antitumor Applications

The imidazole moiety is a common feature in many drugs with anti-inflammatory and antitumor properties. Derivatives of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine can be explored for their efficacy in reducing inflammation and inhibiting tumor growth, contributing to the field of cancer therapy and inflammation management .

Antidiabetic Activity

Imidazole derivatives are also being investigated for their antidiabetic effects. These compounds can be part of studies aiming to understand their mechanism of action in regulating blood sugar levels and their potential use as antidiabetic medications .

Antiviral Research

The structural motif of imidazole is present in several antiviral compounds. By synthesizing and studying 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine derivatives, researchers can assess their effectiveness against various viral infections, potentially leading to the development of new antiviral drugs .

Catalysis

Imidazole compounds have been utilized in catalysis due to their ability to act as ligands and coordinate with metals. This property can be harnessed in the synthesis of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine derivatives for use in catalytic processes, which could be beneficial in industrial chemical reactions .

Drug Delivery Systems

The unique structure of imidazole derivatives makes them suitable candidates for drug delivery systems. They can be engineered to form part of targeted delivery mechanisms, potentially improving the efficacy and reducing the side effects of various drugs .

Optical Applications

Emerging research suggests that imidazole derivatives could play a role in optical applications, such as dyes for solar cells. The synthesis of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine and its derivatives could lead to advancements in the efficiency and functionality of photovoltaic materials .

Future Directions

The future directions for “4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . As resistance to existing drugs continues to be a significant public health problem, there is a need for the development of new drugs that can overcome these challenges .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine involves the reaction of 2-methyl-1H-imidazole with 4-chloro-2-halo-pyrimidine in the presence of a base.", "Starting Materials": [ "2-methyl-1H-imidazole", "4-chloro-2-halo-pyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-methyl-1H-imidazole to a reaction flask", "Add 4-chloro-2-halo-pyrimidine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the final product" ] }

CAS RN

959238-94-9

Product Name

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

Molecular Formula

C8H7ClN4

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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